molecular formula C30H24FN3O B14965181 N-[(4-fluorophenyl)methyl]-2,3-bis(4-methylphenyl)quinoxaline-6-carboxamide CAS No. 688763-01-1

N-[(4-fluorophenyl)methyl]-2,3-bis(4-methylphenyl)quinoxaline-6-carboxamide

Cat. No.: B14965181
CAS No.: 688763-01-1
M. Wt: 461.5 g/mol
InChI Key: QYONMZRMBLAJSY-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2,3-bis(4-methylphenyl)quinoxaline-6-carboxamide is a quinoxaline derivative Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse pharmacological activities

Properties

CAS No.

688763-01-1

Molecular Formula

C30H24FN3O

Molecular Weight

461.5 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2,3-bis(4-methylphenyl)quinoxaline-6-carboxamide

InChI

InChI=1S/C30H24FN3O/c1-19-3-9-22(10-4-19)28-29(23-11-5-20(2)6-12-23)34-27-17-24(13-16-26(27)33-28)30(35)32-18-21-7-14-25(31)15-8-21/h3-17H,18H2,1-2H3,(H,32,35)

InChI Key

QYONMZRMBLAJSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C(=O)NCC4=CC=C(C=C4)F)N=C2C5=CC=C(C=C5)C

Origin of Product

United States

Preparation Methods

The synthesis of N-[(4-fluorophenyl)methyl]-2,3-bis(4-methylphenyl)quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in an environmentally benign manner.

Chemical Reactions Analysis

N-[(4-fluorophenyl)methyl]-2,3-bis(4-methylphenyl)quinoxaline-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.

    Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-2,3-bis(4-methylphenyl)quinoxaline-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2,3-bis(4-methylphenyl)quinoxaline-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to N-[(4-fluorophenyl)methyl]-2,3-bis(4-methylphenyl)quinoxaline-6-carboxamide include other quinoxaline derivatives such as:

  • Olaquindox
  • Echinomycin
  • Atinoleutin
  • Levomycin
  • Carbadox

These compounds share the quinoxaline core structure but differ in their substituents, which can significantly affect their pharmacological properties and applications .

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